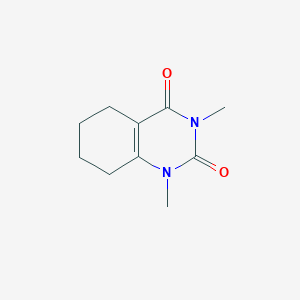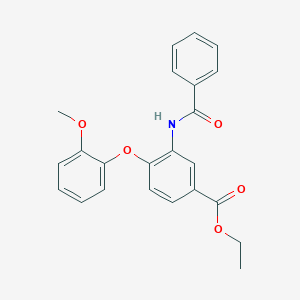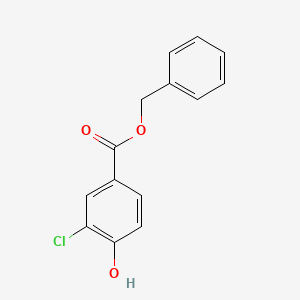![molecular formula C14H12F6N12O30S2 B14421563 2-[Bis(2-fluoro-2,2-dinitroethoxy){[tris(2-fluoro-2,2-dinitroethoxy)methyl]disulfanyl}methoxy]-1-fluoro-1,1-dinitroethane CAS No. 86803-35-2](/img/structure/B14421563.png)
2-[Bis(2-fluoro-2,2-dinitroethoxy){[tris(2-fluoro-2,2-dinitroethoxy)methyl]disulfanyl}methoxy]-1-fluoro-1,1-dinitroethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Bis(2-fluoro-2,2-dinitroethoxy){[tris(2-fluoro-2,2-dinitroethoxy)methyl]disulfanyl}methoxy]-1-fluoro-1,1-dinitroethane is a highly specialized organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(2-fluoro-2,2-dinitroethoxy){[tris(2-fluoro-2,2-dinitroethoxy)methyl]disulfanyl}methoxy]-1-fluoro-1,1-dinitroethane involves multiple steps, typically starting with the preparation of intermediate compounds such as 2-fluoro-2,2-dinitroethanol. This intermediate is then subjected to a series of reactions, including nucleophilic substitution and oxidation, to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of specialized equipment to handle the reactive intermediates and final product safely.
Chemical Reactions Analysis
Types of Reactions
2-[Bis(2-fluoro-2,2-dinitroethoxy){[tris(2-fluoro-2,2-dinitroethoxy)methyl]disulfanyl}methoxy]-1-fluoro-1,1-dinitroethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can replace the fluoro groups with other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce amino derivatives .
Scientific Research Applications
2-[Bis(2-fluoro-2,2-dinitroethoxy){[tris(2-fluoro-2,2-dinitroethoxy)methyl]disulfanyl}methoxy]-1-fluoro-1,1-dinitroethane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for certain diseases.
Industry: Utilized in the production of specialized materials and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of 2-[Bis(2-fluoro-2,2-dinitroethoxy){[tris(2-fluoro-2,2-dinitroethoxy)methyl]disulfanyl}methoxy]-1-fluoro-1,1-dinitroethane involves its interaction with molecular targets and pathways within the system. The compound’s fluoro and dinitro groups play a crucial role in its reactivity and interactions. These groups can form strong bonds with target molecules, leading to various biochemical and physiological effects .
Comparison with Similar Compounds
Similar Compounds
- Bis(2-fluoro-2,2-dinitroethyl)formal (FEFO)
- Butanetriol trinitrate (BTTN)
- Trimethylolethane trinitrate (TMETN)
Uniqueness
2-[Bis(2-fluoro-2,2-dinitroethoxy){[tris(2-fluoro-2,2-dinitroethoxy)methyl]disulfanyl}methoxy]-1-fluoro-1,1-dinitroethane is unique due to its complex structure, which includes multiple fluoro and dinitro groups. This complexity provides it with distinct chemical and physical properties, making it suitable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
86803-35-2 |
|---|---|
Molecular Formula |
C14H12F6N12O30S2 |
Molecular Weight |
1006.4 g/mol |
IUPAC Name |
2-[bis(2-fluoro-2,2-dinitroethoxy)-[tris(2-fluoro-2,2-dinitroethoxy)methyldisulfanyl]methoxy]-1-fluoro-1,1-dinitroethane |
InChI |
InChI=1S/C14H12F6N12O30S2/c15-7(21(33)34,22(35)36)1-57-13(58-2-8(16,23(37)38)24(39)40,59-3-9(17,25(41)42)26(43)44)63-64-14(60-4-10(18,27(45)46)28(47)48,61-5-11(19,29(49)50)30(51)52)62-6-12(20,31(53)54)32(55)56/h1-6H2 |
InChI Key |
YMRGFYLBRSKHAQ-UHFFFAOYSA-N |
Canonical SMILES |
C(C([N+](=O)[O-])([N+](=O)[O-])F)OC(OCC([N+](=O)[O-])([N+](=O)[O-])F)(OCC([N+](=O)[O-])([N+](=O)[O-])F)SSC(OCC([N+](=O)[O-])([N+](=O)[O-])F)(OCC([N+](=O)[O-])([N+](=O)[O-])F)OCC([N+](=O)[O-])([N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


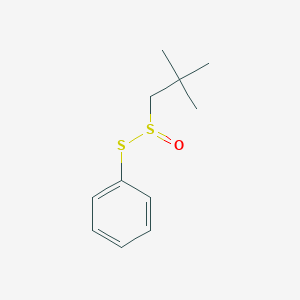
![Ethyl 3-{[2-(morpholin-4-YL)ethyl]amino}but-2-enoate](/img/structure/B14421496.png)
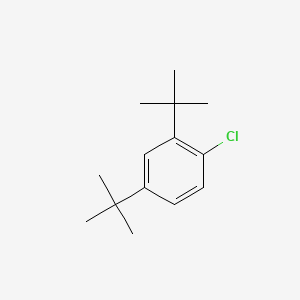
![3-[4-(6-Aminohexanoyl)phenyl]propanoic acid](/img/structure/B14421511.png)
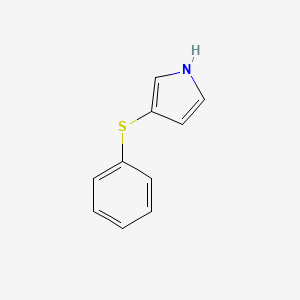
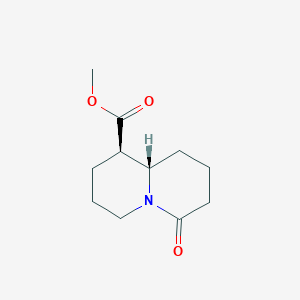

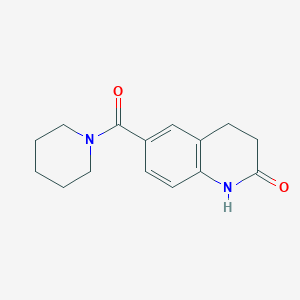
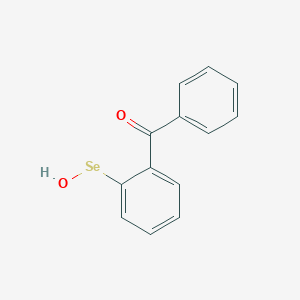

![2-{2-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol](/img/structure/B14421561.png)
